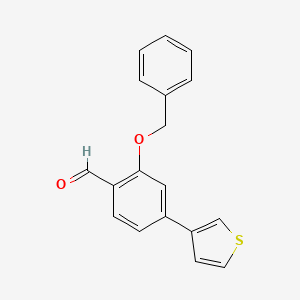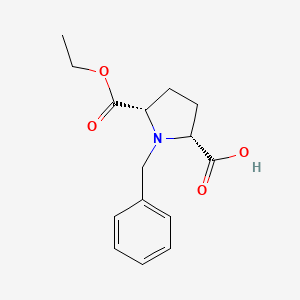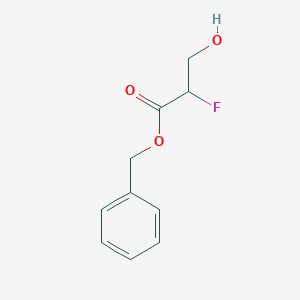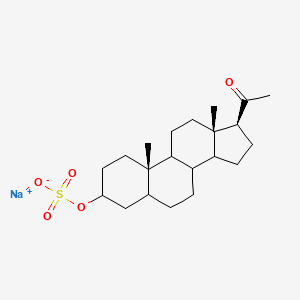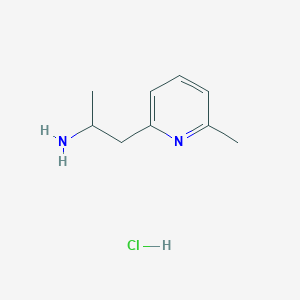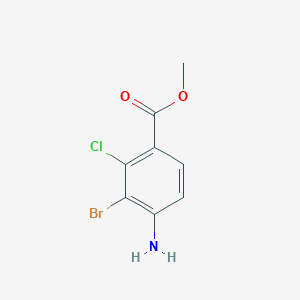
Methyl 4-amino-3-bromo-2-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-3-bromo-2-chlorobenzoate is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of benzoic acid, where the benzoate group is substituted with amino, bromo, and chloro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-bromo-2-chlorobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl benzoate to introduce a nitro group. This is followed by bromination and chlorination to add the bromo and chloro substituents, respectively. Finally, the nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 4-amino-3-bromo-2-chlorobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group, and vice versa.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid can be used to oxidize the amino group.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used for the reduction of the nitro group to an amino group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the amino, bromo, or chloro groups.
科学的研究の応用
Methyl 4-amino-3-bromo-2-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of methyl 4-amino-3-bromo-2-chlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Methyl 4-bromo-2-chlorobenzoate: Similar structure but lacks the amino group.
Methyl 3-amino-4-bromo-2-chlorobenzoate: Similar structure but with different positions of the substituents.
Methyl 4-amino-3-chlorobenzoate: Similar structure but lacks the bromo group.
Uniqueness
Methyl 4-amino-3-bromo-2-chlorobenzoate is unique due to the specific combination and positions of its substituents. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds cannot.
特性
分子式 |
C8H7BrClNO2 |
|---|---|
分子量 |
264.50 g/mol |
IUPAC名 |
methyl 4-amino-3-bromo-2-chlorobenzoate |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-3-5(11)6(9)7(4)10/h2-3H,11H2,1H3 |
InChIキー |
BWEUSHWZRYLEJI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=C(C=C1)N)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B12840977.png)
![(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol](/img/structure/B12840994.png)




![tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12841012.png)
![(alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine](/img/structure/B12841018.png)
